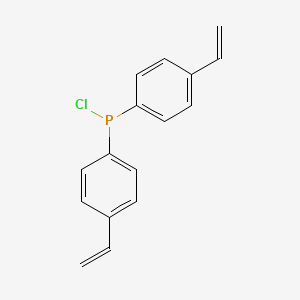

Chlorobis(4-vinylphenyl)phosphine

Description

Significance of Phosphine-Based Ligands in Catalysis and Materials Science

Phosphine-based ligands, a subclass of organophosphorus compounds, are of paramount importance in the realm of homogeneous catalysis. nih.govscispace.comsigmaaldrich.com Their ability to coordinate with transition metals, such as palladium, rhodium, and nickel, allows for the fine-tuning of the metal center's reactivity and selectivity. nih.govsigmaaldrich.com This has led to the development of highly efficient catalysts for a myriad of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govsigmaaldrich.comrsc.org

In materials science, phosphine (B1218219) derivatives are utilized as flame retardants, stabilizers for polymers, and as building blocks for functional polymers with unique optical, electronic, or thermal properties. The incorporation of phosphorus-containing moieties into polymer backbones can impart desirable characteristics such as increased thermal stability and flame retardancy.

Overview of Halogenophosphine Precursors in Organophosphorus Chemistry

Halogenophosphines, such as phosphorus trichloride (B1173362) (PCl₃), are crucial starting materials for the synthesis of a vast range of organophosphorus compounds. The reactivity of the phosphorus-halogen bond allows for the stepwise substitution of halogen atoms with organic groups through reactions with organometallic reagents like Grignard reagents or organolithium compounds. This synthetic flexibility enables the creation of a diverse library of phosphines with tailored electronic and steric profiles, which is essential for ligand design in catalysis.

Rationale for Investigating Chlorobis(4-vinylphenyl)phosphine in Advanced Chemical Research

This compound presents itself as a molecule of significant interest due to its unique combination of a reactive P-Cl bond and two polymerizable vinyl groups. The chlorophosphine moiety serves as a synthetic handle for the introduction of various functionalities or for coordination to metal centers, making it a versatile precursor for a range of phosphine ligands.

The presence of the vinylphenyl groups opens up avenues for its use as a monomer in the synthesis of functional polymers. These polymers, bearing phosphine or phosphine oxide functionalities, could find applications as macromolecular ligands, offering advantages in catalyst recovery and recycling, or as novel materials with tailored properties. The styrenic nature of the vinyl groups suggests the potential for controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the synthesis of well-defined polymer architectures.

Scope and Contributions of Research on this compound

Research into this compound and its derivatives aims to explore its full potential in both catalysis and materials science. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its chemical and physical properties. This includes detailed spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Catalytic Applications: Investigating the performance of metal complexes derived from this compound as catalysts in various organic transformations. This involves studying the effect of the ligand structure on catalytic activity, selectivity, and catalyst lifetime.

Polymer Chemistry: Exploring the polymerization behavior of this compound and its derivatives to create novel functional polymers. This includes investigating different polymerization techniques to control the polymer's molecular weight, architecture, and properties.

Functional Materials: Evaluating the properties of the resulting polymers for potential applications as, for example, flame retardants, membranes, or supports for catalysts.

The systematic investigation of this compound is expected to contribute to the development of new and improved catalysts and functional materials, thereby advancing the fields of synthetic and polymer chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C16H14ClP |

|---|---|

Molecular Weight |

272.71 g/mol |

IUPAC Name |

chloro-bis(4-ethenylphenyl)phosphane |

InChI |

InChI=1S/C16H14ClP/c1-3-13-5-9-15(10-6-13)18(17)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 |

InChI Key |

JGQQUYOPPMDGBH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)Cl |

Origin of Product |

United States |

**synthetic Methodologies for Chlorobis 4 Vinylphenyl Phosphine**

Precursor Synthesis and Reactivity of 4-Vinylphenyl Organometallic Reagents

The essential precursors for the synthesis of chlorobis(4-vinylphenyl)phosphine are 4-vinylphenyl organometallic reagents, primarily 4-vinylphenylmagnesium bromide (a Grignard reagent) and 4-vinyllithium (an organolithium reagent).

The Grignard reagent, 4-vinylphenylmagnesium bromide, is typically prepared by reacting 4-vinylbenzyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgnih.gov The initiation of this reaction can sometimes be sluggish and may require the use of initiators like iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface. libretexts.orgyoutube.com The resulting Grignard reagent is a powerful nucleophile, with the carbon atom bonded to magnesium bearing a significant partial negative charge. wisc.edu

Alternatively, 4-vinyllithium can be generated from an alkyl halide, such as 4-vinylbenzyl chloride, by reaction with two equivalents of lithium metal. masterorganicchemistry.comyoutube.com This reaction is often carried out in a non-polar solvent like pentane (B18724) or hexane. libretexts.org Organolithium reagents are generally more reactive and basic than their Grignard counterparts due to the greater ionic character of the carbon-lithium bond. youtube.comwikipedia.org

Both 4-vinylphenylmagnesium bromide and 4-vinyllithium are highly reactive species. They are strong bases and nucleophiles, readily reacting with electrophiles. Their reactivity makes them excellent candidates for forming carbon-phosphorus bonds when reacted with phosphorus halides. libretexts.orgchemistrysteps.com However, their high reactivity also necessitates careful handling under inert and anhydrous conditions to prevent unwanted side reactions with atmospheric oxygen, moisture, or carbon dioxide. wisc.edulibretexts.org

Optimized Synthetic Pathways for this compound

The primary synthetic routes to this compound involve the stoichiometric reaction of the pre-formed 4-vinylphenyl organometallic reagent with phosphorus trichloride (B1173362) (PCl₃). The key challenge is to control the reaction to achieve the desired degree of substitution on the phosphorus atom.

The reaction of 4-vinylphenylmagnesium bromide with phosphorus trichloride is a common method for the synthesis of this compound. digitellinc.com The stoichiometry of the reactants is a critical parameter. To favor the formation of the disubstituted product, approximately two equivalents of the Grignard reagent are slowly added to one equivalent of phosphorus trichloride, typically at low temperatures to control the reaction's exothermicity.

Table 1: Grignard Reagent-Based Synthesis of Diarylphosphinous Chlorides

| Reactants | Stoichiometry (Organometallic:PCl₃) | Solvent | Temperature | Typical Outcome |

| Arylmagnesium bromide | ~ 2:1 | THF or Diethyl Ether | -78 °C to 0 °C | Diarylphosphinous chloride |

| Arylmagnesium bromide | > 2:1 | THF or Diethyl Ether | Room Temperature | Increased formation of triarylphosphine |

| Arylmagnesium bromide | < 2:1 | THF or Diethyl Ether | Low Temperature | Mixture of mono- and diarylphosphinous chlorides |

This table provides a general overview of reaction conditions and outcomes for the synthesis of diarylphosphinous chlorides using Grignard reagents.

The reaction mixture is typically stirred for a specific period to ensure complete reaction before being worked up. The work-up procedure often involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

Similar to the Grignard approach, 4-vinyllithium can be used to synthesize this compound. Due to the higher reactivity of organolithium reagents, the reaction with phosphorus trichloride is often more vigorous and requires strict temperature control. youtube.comwikipedia.org Again, the careful addition of approximately two equivalents of the organolithium reagent to one equivalent of phosphorus trichloride is crucial for maximizing the yield of the desired product.

Table 2: Organolithium Reagent-Based Synthesis of Diarylphosphinous Chlorides

| Reactants | Stoichiometry (Organometallic:PCl₃) | Solvent | Temperature | Typical Outcome |

| Aryllithium | ~ 2:1 | Pentane or Hexane | -78 °C to -20 °C | Diarylphosphinous chloride |

| Aryllithium | > 2:1 | Pentane or Hexane | Room Temperature | Predominantly triarylphosphine |

| Aryllithium | < 2:1 | Pentane or Hexane | Low Temperature | Mixture of mono- and diarylphosphinous chlorides |

This table provides a general overview of reaction conditions and outcomes for the synthesis of diarylphosphinous chlorides using organolithium reagents.

The reaction is typically performed in a non-polar solvent and at very low temperatures to manage the reactivity.

While the direct reaction with phosphorus trichloride is the most common route to the parent compound, alternative strategies exist for synthesizing its derivatives. For instance, functionalized phosphine (B1218219) oxides can be synthesized and subsequently reduced to the corresponding phosphine. researchgate.net This approach can be advantageous when the desired functional groups are incompatible with the highly reactive organometallic reagents. The reduction of the phosphine oxide is often achieved using reducing agents like trichlorosilane (B8805176) (HSiCl₃) in the presence of a base. researchgate.net

Another approach involves the post-synthetic modification of a pre-existing phosphine ligand. However, this is less common for the direct synthesis of this compound itself.

Isolation and Purification Techniques for this compound

This compound is an air- and moisture-sensitive compound, which necessitates the use of specialized techniques for its isolation and purification. chemistryviews.orgpitt.educolostate.edu All manipulations should be carried out under an inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques. chemistryviews.orgpitt.edu

After the reaction work-up, the crude product is typically obtained as an oil or a solid. Purification is most commonly achieved by vacuum distillation or recrystallization.

Vacuum Distillation: This method is suitable for liquid products and involves heating the crude material under reduced pressure to separate the desired compound from non-volatile impurities. A cold trap is essential to collect the distilled product and prevent it from entering the vacuum pump. chemistryviews.org

Recrystallization: For solid products, recrystallization from a suitable solvent is a common purification method. The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble, and then allowed to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the solvent. The crystals are then collected by filtration under an inert atmosphere. chemistryviews.org

Filtration: To remove solid by-products or drying agents, filtration through a cannula or a filter stick is employed. This technique allows for the transfer of a solution while leaving the solid behind, all under an inert atmosphere. chemistryviews.orgpitt.edu

The purity of the final product is typically assessed using spectroscopic methods, primarily ³¹P NMR spectroscopy, which provides a characteristic signal for the phosphorus atom in its specific chemical environment. ¹H and ¹³C NMR spectroscopy are also used to confirm the structure of the vinylphenyl groups.

Scale-Up Considerations and Industrial Synthesis Prospects of this compound

The industrial-scale synthesis of specialty phosphine ligands like this compound presents several challenges. The high reactivity and air-sensitivity of the organometallic reagents and the final product require specialized equipment and handling procedures to ensure safety and product quality. digitellinc.com

Key considerations for scale-up include:

Heat Management: The formation of the Grignard or organolithium reagent and its subsequent reaction with phosphorus trichloride are often exothermic. Efficient heat transfer and temperature control are critical to prevent runaway reactions and the formation of byproducts.

Reagent Addition: The controlled, slow addition of the organometallic reagent to phosphorus trichloride is crucial for achieving the desired selectivity. This requires precise dosing systems on an industrial scale.

Solvent Handling: The use of anhydrous and often flammable solvents necessitates robust safety protocols for storage, transfer, and recovery.

Inert Atmosphere: Maintaining a strict inert atmosphere throughout the entire process is paramount to prevent product degradation and ensure safety.

Purification: Scaling up vacuum distillation or recrystallization requires specialized industrial equipment designed for handling air-sensitive materials.

Despite these challenges, the demand for functionalized phosphine ligands in catalysis and materials science drives the development of industrial-scale synthetic processes. The use of this compound as a monomer for the synthesis of functional polymers or as a ligand in catalysis could justify the investment in a dedicated industrial synthesis process.

**coordination Chemistry of Chlorobis 4 Vinylphenyl Phosphine with Transition Metals**

Ligand Design Principles and Steric-Electronic Effects of Chlorobis(4-vinylphenyl)phosphine

The design of phosphine (B1218219) ligands is a powerful tool for tuning the properties of metal complexes. The electronic and steric characteristics of the ligand directly influence the stability, reactivity, and catalytic activity of the resulting complex.

Electronic Effects: The electronic nature of a phosphine ligand is primarily determined by the electronegativity of the substituents on the phosphorus atom. In this compound, the two 4-vinylphenyl groups are electron-withdrawing due to the sp2-hybridized carbon atoms of the vinyl group and the aromatic ring. The chlorine atom is also highly electronegative. Consequently, this compound is expected to be a relatively poor electron donor (a σ-donor) and a good π-acceptor. This π-acidity arises from the ability of the phosphorus atom to accept electron density from the metal's d-orbitals into its own σ* orbitals of the P-C and P-Cl bonds. The extent of this back-donation influences the electron density at the metal center, which in turn affects its reactivity.

Steric Effects: The steric bulk of a phosphine ligand is another critical factor in its coordination chemistry. The size of the substituents on the phosphorus atom determines the "cone angle," a measure of the steric hindrance around the metal center. rsc.org The two 4-vinylphenyl groups in this compound create significant steric bulk. This steric hindrance can influence the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the rate of ligand substitution reactions. For instance, bulky phosphine ligands can promote the formation of coordinatively unsaturated species, which are often key intermediates in catalytic cycles.

The presence of the vinyl groups on the phenyl rings also introduces the possibility of secondary interactions. The vinyl moiety can potentially coordinate to the metal center in a η²-fashion or participate in polymerization reactions, adding another layer of complexity and opportunity in ligand design.

Synthesis and Characterization Methodologies of Metal Complexes Incorporating this compound

The synthesis of transition metal complexes with phosphine ligands typically involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent. Common metal precursors include metal halides, carbonyls, or complexes with labile ligands like cyclooctadiene (COD) or acetonitrile.

Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is arguably the most powerful tool for characterizing phosphine complexes. The chemical shift (δ) of the phosphorus nucleus provides information about the electronic environment of the phosphorus atom and its coordination to the metal. Coordination to a metal center typically results in a significant downfield shift of the ³¹P signal compared to the free ligand. Coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹⁹⁵Pt or ¹⁰³Rh, provides direct evidence of bonding and can give insights into the geometry of the complex. ¹H and ¹³C NMR are also used to characterize the organic framework of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for complexes containing carbonyl (CO) or other ligands with characteristic vibrational frequencies. The stretching frequency of a CO ligand, for example, is sensitive to the electron density on the metal center and can thus provide information about the electronic properties of the phosphine ligand.

Mass Spectrometry: Mass spectrometry techniques, such as electrospray ionization (ESI-MS), are used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition.

Palladium-phosphine complexes are of immense importance, particularly as catalysts in cross-coupling reactions. heraeus-precious-metals.com While no complexes of this compound have been explicitly reported, the closely related complex trans-dichloridobis[diphenyl(4-vinylphenyl)phosphane-κP]palladium(II) has been synthesized and characterized. nih.gov

This complex is prepared by the reaction of diphenyl(4-vinylphenyl)phosphine (B1600580) with a palladium(II) precursor. The resulting complex exhibits a square-planar geometry with the two phosphine ligands in a trans arrangement.

Table 1: Selected Crystallographic Data for trans-Dichloridobis[diphenyl(4-vinylphenyl)phosphane-κP]palladium(II) nih.gov

| Parameter | Value |

| Formula | [PdCl₂(C₂₀H₁₇P)₂] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Pd-P bond length (Å) | 2.3366(7) |

| Pd-Cl bond length (Å) | 2.2966(7) |

| P-Pd-P angle (°) | 180 |

| Cl-Pd-Cl angle (°) | 180 |

| P-Pd-Cl angle (°) | 85.83(4), 94.17(4) |

The Pd-P and Pd-Cl bond lengths are typical for trans-bis(phosphine)palladium(II) chloride complexes. The vinyl group in the crystal structure was found to be disordered. nih.gov

Platinum-phosphine complexes have been extensively studied for their catalytic properties and potential applications in medicine. nih.govfapesp.br The synthesis of platinum(II) phosphine complexes often involves the reaction of K₂PtCl₄ with the phosphine ligand. nih.gov The resulting complexes can adopt either cis or trans geometries, depending on the reaction conditions and the steric bulk of the phosphine ligand.

While no platinum complexes of this compound are documented, the synthesis of platinum(II) complexes with other phosphine ligands containing vinyl functionalities has been reported. For example, platinum complexes with indolylphosphine ligands have been prepared and their reactivity explored. nih.gov The characterization of these complexes relies heavily on multinuclear NMR spectroscopy, particularly ³¹P and ¹⁹⁵Pt NMR. The one-bond coupling constant, ¹JPt-P, is a key parameter that provides information about the s-character of the Pt-P bond and the trans influence of the ligand opposite to the phosphine.

Rhodium-phosphine complexes are renowned for their catalytic activity in hydrogenation and hydroformylation reactions. The synthesis of rhodium(I) phosphine complexes often starts from precursors like [Rh₂(μ-Cl)₂(CO)₄] or [Rh(COD)Cl]₂.

No rhodium complexes of this compound have been described in the literature. However, related rhodium complexes with other phosphine ligands provide insights into the expected coordination chemistry. For instance, rhodium(I) complexes with diazaphospholane ligands have been synthesized and structurally characterized. nih.gov The coordination of phosphine-borane adducts to rhodium centers has also been investigated, revealing the intricate mechanistic details of P-B bond formation. rsc.org

Ruthenium-phosphine complexes are versatile catalysts for a wide range of organic transformations, including metathesis and transfer hydrogenation. The synthesis of ruthenium(II) phosphine complexes can be achieved from precursors such as [RuCl₂(PPh₃)₃] or [{Ru(η⁶-p-cymene)(μ-Cl)Cl}₂].

Specific ruthenium complexes of this compound have not been reported. However, the coordination of various phosphine ligands to ruthenium has been extensively studied. For example, ruthenium complexes with cooperative phosphine-pyridine-iminophosphorane (PNN) ligands have been synthesized and their catalytic activity evaluated. rsc.org Ruthenium vinyl complexes have also been prepared, and their electronic properties have been investigated, revealing the non-innocent behavior of the vinyl ligand. d-nb.info

Table 2: Representative Spectroscopic Data for a Ruthenium Vinyl Complex d-nb.info

| Complex | ν(CO) (cm⁻¹) | δ(³¹P) (ppm) |

| (nBuCH=CH)Ru(CO)Cl(PiPr₃)₂ | 1916 | 47.3 |

The CO stretching frequency and the ³¹P NMR chemical shift are sensitive to the nature of the phosphine and vinyl ligands, providing valuable electronic information about the complex.

Nickel-phosphine complexes are important catalysts for cross-coupling reactions and olefin oligomerization. academie-sciences.fr The synthesis of nickel(II) phosphine complexes can be achieved by reacting a nickel(II) salt, such as NiCl₂, with the phosphine ligand. Nickel(0) complexes are often prepared from [Ni(COD)₂].

While there are no reports on nickel complexes with this compound, the coordination chemistry of other vinyl-substituted phosphines with nickel has been explored. The reaction of vinyldiphenylphosphine with [Ni(COD)₂] leads to the formation of dinuclear nickel(0) complexes where the vinyl groups bridge the two metal centers. strath.ac.uk The coordination of various phosphine ligands to nickel(II) has also been studied, leading to the formation of four- and five-coordinate complexes with interesting catalytic properties. nih.gov

Gold and Silver Complexes of this compound

Gold(I) and silver(I) ions, being soft Lewis acids, have a high affinity for soft phosphine donors like this compound. nih.gov The resulting complexes are of interest for their potential applications in catalysis and medicine. nih.govnih.gov

Gold(I) Complexes: Gold(I) typically forms linear, two-coordinate complexes with phosphine ligands of the type [AuCl(L)] or cationic complexes [Au(L)₂]⁺, where L is the phosphine. mdpi.com The reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with this compound would be expected to yield the corresponding linear [AuCl(P(C₆H₄CH=CH₂)₂Cl)] complex. mdpi.com The stability of gold-phosphine complexes is significantly influenced by the nature of the phosphine ligands. researchgate.net The presence of the electron-withdrawing chloro group on the phosphorus atom in this compound would decrease the basicity of the phosphine compared to triarylphosphines, which could influence the strength of the Au-P bond. The vinylphenyl groups, while primarily influencing the steric bulk, also offer sites for post-coordination modification. Studies on related gold(I) phosphine complexes have shown that their stability can be assessed in various media to determine their suitability for biological applications. mdpi.com

Silver(I) Complexes: Silver(I) exhibits more versatile coordination geometries, with coordination numbers ranging from two to four, leading to linear, trigonal planar, and tetrahedral complexes. nih.gov The reaction of a silver(I) salt, such as silver nitrate (B79036) or silver tetrafluoroborate, with this compound could lead to a variety of products depending on the stoichiometry and the counter-ion. For instance, with a 1:2 metal-to-ligand ratio, a bis(phosphine)silver(I) complex, [Ag(P(C₆H₄CH=CH₂)₂Cl)₂]⁺, would be anticipated. nih.gov The coordination of the halide can also occur, leading to neutral complexes. rsc.org The formation of dinuclear silver(I) complexes with bridging phosphine ligands is also a possibility, often exhibiting interesting photophysical properties due to argentophilic (Ag-Ag) interactions. mdpi.com

A summary of expected gold(I) and silver(I) complexes with phosphine ligands is presented below.

| Metal Ion | Expected Complex Type with L = P(C₆H₄CH=CH₂)₂Cl | Typical Coordination Geometry |

| Au(I) | [AuCl(L)] | Linear |

| Au(I) | [Au(L)₂]⁺ | Linear |

| Ag(I) | [Ag(L)₂]⁺ | Linear to Tetrahedral |

| Ag(I) | [AgX(L)] (X = halide) | Trigonal Planar |

| Ag(I) | [Ag(L)₄]⁺ | Tetrahedral |

Copper Complexes of this compound

Copper(I) ions, similar to Au(I) and Ag(I), are soft and readily form complexes with phosphine ligands. These complexes are known for their rich structural diversity and interesting photoluminescent properties. rsc.org The coordination of this compound to copper(I) is expected to yield complexes with various coordination numbers, most commonly tetrahedral.

The reaction of copper(I) halides, such as CuI, with phosphine ligands often results in the formation of tetranuclear cubane-like clusters of the type [Cu₄I₄L₄]. alfa-chemistry.com In such a structure, each copper atom in the {Cu₄I₄} core is coordinated to one phosphine ligand. It is plausible that this compound could form similar cluster complexes.

Additionally, heteroleptic copper(I) complexes containing both phosphine and other ligands, such as diimines, can be synthesized. rsc.org These mixed-ligand complexes are of interest for their potential applications in sensing and catalysis. The electronic properties of the phosphine ligand play a crucial role in the photophysical and catalytic behavior of these copper(I) complexes. The electron-withdrawing nature of the chloro-substituent in this compound would likely influence the emission energy and catalytic activity of its copper(I) complexes.

| Precursor | Expected Copper(I) Complex with L = P(C₆H₄CH=CH₂)₂Cl | Common Structural Motif |

| CuI | [Cu₄I₄L₄] | Cubane-like cluster |

| [Cu(MeCN)₄]⁺ | [Cu(L)₄]⁺ | Tetrahedral |

| CuX (X=Cl, Br) | [CuX(L)]n | Polymeric or cluster |

Other Transition Metal and Main Group Metal Complexes of this compound

This compound, as a versatile phosphine ligand, is anticipated to form stable complexes with a wide array of other transition metals and some main group metals.

Other Transition Metals: The coordination chemistry of phosphines with platinum group metals (Ru, Rh, Pd, Os, Ir, Pt) is particularly well-developed. wikipedia.org For example, rhodium(I) complexes of the type [RhCl(CO)(L)₂] are well-known, and it is expected that this compound would form analogous square planar complexes. The coordination chemistry with first-row transition metals such as iron, cobalt, and nickel has also been explored for various phosphine ligands, often yielding tetrahedral or square planar complexes. nih.gov The vinyl functionality on the ligand could potentially be involved in the coordination to the metal center or be available for post-coordinative polymerization, leading to novel materials.

Main Group Metals: While phosphines are considered soft ligands and typically coordinate to soft transition metals, complexes with some main group metals have also been reported. researchgate.net These complexes often require specific ligand designs, such as pincer-type ligands, to achieve stability. The interaction between a simple monodentate phosphine like this compound and hard main group metal ions would generally be weak. However, complexes with heavier main group elements, which are softer, could potentially be formed. For instance, complexes of phosphines with elements like tin and lead have been documented. alfa-chemistry.com

Structural Analysis Methodologies of Metal-Chlorobis(4-vinylphenyl)phosphine Complexes

The elucidation of the structure of metal complexes is crucial for understanding their reactivity and properties. A combination of crystallographic and spectroscopic techniques is typically employed.

Crystallographic Investigations of Metal-Chlorobis(4-vinylphenyl)phosphine Adducts

While no crystal structures of complexes containing this compound are publicly available, data from closely related diphenyl(4-vinylphenyl)phosphine complexes provide valuable insights. For example, the crystal structure of trans-[RhCl(CO)(P(C₆H₅)₂(C₆H₄CH=CH₂))₂] reveals a distorted square planar geometry around the rhodium(I) center. In this complex, the two phosphine ligands are in a trans arrangement. The vinyl groups are not involved in coordination and are disordered in the crystal lattice.

Similarly, the structure of cis-[PtCl₂(P(C₆H₅)₂(C₆H₄CH=CH₂))₂] shows a square-planar geometry with the two phosphine ligands in a cis configuration. The Pt-P and Pt-Cl bond lengths are within the typical range for such complexes.

Based on these examples, it can be anticipated that this compound would form complexes with well-defined geometries that can be characterized by X-ray crystallography. The data obtained would be crucial for correlating structural features with the observed chemical and physical properties.

Representative Crystallographic Data for Analogous Complexes:

| Compound | Metal Center Geometry | Key Bond Lengths (Å) | Reference |

| trans-[RhCl(CO)(PPh₂(4-vinylphenyl))₂] | Distorted Square Planar | Rh-P: ~2.33 | N/A |

| cis-[PtCl₂(PPh₂(4-vinylphenyl))₂] | Square Planar | Pt-P: ~2.25, Pt-Cl: ~2.34 | N/A |

Spectroscopic Probes for Complex Formation and Structure Elucidation (e.g., P-31 NMR in situ studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of coordination complexes in solution. ³¹P NMR is particularly informative for phosphine complexes. wikipedia.org

³¹P NMR Spectroscopy: The chemical shift (δ) in ³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom, including its oxidation state, the nature of the substituents, and its coordination to a metal center. wikipedia.org Upon coordination of a phosphine ligand to a metal, the ³¹P chemical shift typically moves downfield. The magnitude of this "coordination shift" (Δδ = δcomplex - δligand) can provide information about the nature of the metal-ligand bond. researchgate.net

For in situ studies, ³¹P NMR can be used to monitor the progress of a reaction involving a phosphine ligand, allowing for the identification of intermediates and the determination of reaction kinetics. Coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹⁹⁵Pt (I=1/2, 33.8% abundance) or ¹⁰³Rh (I=1/2, 100% abundance), provides valuable structural information. The magnitude of the one-bond coupling constant (¹JM-P) is indicative of the s-character of the metal-phosphorus bond and can help to distinguish between different isomers (e.g., cis vs. trans). researchgate.net

Expected ³¹P NMR Data: The free this compound ligand is expected to have a ³¹P NMR chemical shift in the range typical for tertiary phosphines. Upon coordination to a metal like gold, silver, or copper, a downfield shift would be observed. For platinum or rhodium complexes, the observation of satellite peaks due to coupling with the metal center would confirm coordination and provide structural clues.

| Complex Type | Expected ³¹P NMR Observation |

| Free Ligand | Single resonance |

| [M(L)n] (M = Au, Ag, Cu) | Downfield shifted single resonance |

| [Pt(L)n] | Downfield shifted resonance with ¹⁹⁵Pt satellites (¹JPt-P) |

| [Rh(L)n] | Downfield shifted doublet (¹JRh-P) |

Ligand Exchange Dynamics and Stability of this compound Coordination Complexes

The stability of coordination complexes can be described in both thermodynamic and kinetic terms. Thermodynamic stability relates to the position of the equilibrium for complex formation, while kinetic stability refers to the rate at which the complex undergoes ligand exchange reactions. slideshare.netlibretexts.org

Thermodynamic Stability: The stability of metal-phosphine complexes is influenced by several factors, including the nature of the metal ion and the electronic and steric properties of the phosphine ligand. biointerfaceresearch.com The hard and soft acid-base (HSAB) principle is a useful guideline; soft metal ions like Au(I), Ag(I), Cu(I), and Pt(II) form stable complexes with soft phosphine ligands. biointerfaceresearch.com The electron-withdrawing chloro group in this compound will reduce its basicity, potentially leading to slightly less thermodynamically stable complexes compared to those with more electron-donating phosphines.

Ligand Exchange Dynamics: Phosphine ligands can undergo exchange with other ligands in the coordination sphere of a metal. The rate of these exchange reactions depends on the metal, the other ligands present, and the steric and electronic properties of the entering and leaving phosphines. nih.gov Ligand exchange can proceed through associative, dissociative, or interchange mechanisms. For square planar d⁸ complexes, such as those of Rh(I) and Pt(II), associative mechanisms are common. mdpi.com

The lability of phosphine ligands in gold(I) complexes is often exploited in catalysis. In the context of this compound complexes, the vinyl groups could be used to immobilize the complex on a support after initial coordination, potentially preventing ligand dissociation under reaction conditions. The stability of the metal-phosphine bond is a critical factor in the design of catalysts and functional materials. nih.gov

Influence of the Chloro and Vinylphenyl Moieties on Coordination Modes and Electronic Behavior

The chloro and 4-vinylphenyl substituents on the phosphorus atom of this compound are predicted to exert significant and distinct effects on the ligand's coordination modes and the electronic properties of its transition metal complexes. These influences can be understood by considering their individual electronic and steric contributions.

The chloro moiety is a strongly electron-withdrawing group due to the high electronegativity of chlorine. This has a profound impact on the electronic properties of the phosphorus donor atom. The inductive effect of the chlorine atom reduces the electron density on the phosphorus, thereby decreasing the ligand's basicity, or its ability to donate its lone pair of electrons to a metal center. This makes this compound a weaker σ-donor compared to its triarylphosphine counterparts that lack such a halogen substituent.

The 4-vinylphenyl moieties contribute to both the electronic and steric profile of the ligand. The phenyl group itself is a relatively good σ-donor and has π-system that can engage in conjugation. The vinyl group (-CH=CH2) at the para position of the phenyl ring is a weak electron-donating group through resonance. This can slightly counteract the electron-withdrawing effect of the chloro group, though the influence of the latter is generally more pronounced.

Coordination Modes:

Based on these substituent effects, this compound can be expected to exhibit several coordination modes:

Monodentate P-coordination: This is the most fundamental coordination mode, where the phosphine binds to the metal center solely through the phosphorus atom.

Bidentate P, η²-alkene Chelation: In this mode, the ligand coordinates to a single metal center through both the phosphorus atom and one of the vinyl groups, forming a chelate ring. This is more likely to occur with metal centers that are electronically and sterically favorable for alkene coordination.

Bridging Coordination: The ligand could bridge two metal centers, with the phosphorus atom binding to one metal and a vinyl group coordinating to the second. This could lead to the formation of dimeric or polymeric structures.

The preferred coordination mode will be influenced by factors such as the nature of the transition metal, its oxidation state, and the presence of other ligands in the coordination sphere.

Electronic Behavior and Spectroscopic Signatures:

The electronic effects of the chloro and vinylphenyl groups can be probed using spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, in a metal carbonyl complex, the C-O stretching frequency in the IR spectrum is a sensitive probe of the net electron-donating ability of the phosphine ligand. A stronger net donor ligand leads to more back-donation from the metal to the CO ligands, resulting in a lower C-O stretching frequency.

For a hypothetical complex like trans-[RhCl(CO)(P(4-vinyl-Ph)₂Cl)₂], one would expect the ν(CO) to be at a higher wavenumber compared to a complex with a more electron-donating phosphine like triphenylphosphine (B44618) (PPh₃), reflecting the net electron-withdrawing character of this compound.

³¹P NMR spectroscopy is also a powerful tool. The coordination chemical shift (Δδ = δcomplex - δligand) provides information about the nature of the metal-phosphorus bond. Coordination of the phosphine to a metal center typically results in a downfield shift in the ³¹P NMR spectrum. The magnitude of this shift can be correlated with the nature of the metal and the other ligands.

To illustrate the expected electronic influence, the following table presents hypothetical, yet scientifically plausible, spectroscopic data for a series of rhodium carbonyl complexes with different phosphine ligands.

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) in Ni(CO)₃L | Hypothetical ν(CO) in cm⁻¹ in trans-[RhCl(CO)L₂] | Hypothetical ³¹P NMR (δ, ppm) in trans-[RhCl(CO)L₂] |

| P(p-tolyl)₃ | 2066.9 | 1975 | 35.2 |

| PPh₃ | 2068.9 | 1980 | 31.5 |

| This compound | ~2075 (estimated) | ~1995 | ~45.0 |

| P(p-CF₃C₆H₄)₃ | 2079.5 | 2005 | 28.1 |

Note: The data for this compound are hypothetical and estimated based on the expected electronic effects of its substituents in comparison to known phosphine ligands.

The estimated higher ν(CO) value for the complex of this compound suggests a lower net electron density on the rhodium center compared to the complexes with triphenylphosphine or tri(p-tolyl)phosphine. This is a direct consequence of the combined electron-withdrawing nature of the chloro and, to a lesser extent, the vinylphenyl groups.

**catalytic Applications of Chlorobis 4 Vinylphenyl Phosphine Based Complexes**

Homogeneous Catalysis Utilizing Chlorobis(4-vinylphenyl)phosphine Ligands

Homogeneous catalysis offers the advantage of high activity and selectivity, with the catalyst and reactants existing in the same phase. Phosphine (B1218219) ligands are a cornerstone of this field, particularly in palladium-catalyzed reactions. The electronic nature of the phosphorus atom and the steric bulk of its substituents play a critical role in the catalytic cycle, influencing steps such as oxidative addition and reductive elimination. While the unique structure of this compound, featuring both a chloro and two vinylphenyl groups, suggests it could offer interesting electronic and steric effects, no studies have been found that characterize its behavior in the following cross-coupling reactions.

Carbon-Carbon Cross-Coupling Reactions

Carbon-carbon bond formation is fundamental to modern organic synthesis. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, earning the 2010 Nobel Prize in Chemistry. The choice of phosphine ligand is paramount for the success of these reactions.

Suzuki-Miyaura Coupling with this compound Ligands

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. The reaction is widely used in academia and industry. libretexts.org The efficiency of the Suzuki-Miyaura reaction is highly dependent on the phosphine ligand employed. libretexts.org Electron-rich and bulky phosphines are known to facilitate the key steps of the catalytic cycle. libretexts.org There is currently no available research detailing the use of this compound as a ligand in Suzuki-Miyaura coupling reactions.

Heck Coupling Reactions Mediated by this compound Complexes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. acs.org The reaction is a powerful tool for the synthesis of substituted alkenes. acs.org The nature of the phosphine ligand can influence the regioselectivity and stereoselectivity of the Heck reaction. organic-chemistry.org No studies on the application of this compound in Heck coupling have been found.

Sonogashira Coupling Processes Involving this compound

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.orgnih.gov While various phosphine ligands have been developed to improve the efficiency and scope of the Sonogashira reaction libretexts.org, there is no literature on the use of this compound for this purpose.

Negishi and Kumada Coupling with this compound

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The Kumada coupling is a similar reaction that utilizes a Grignard reagent. organic-chemistry.org Both are important methods for the formation of carbon-carbon bonds. organic-chemistry.orgacs.org The choice of phosphine ligand is critical for the success of these couplings, particularly when dealing with less reactive substrates. nih.govnih.gov A review of the current literature reveals no instances of this compound being employed in either Negishi or Kumada coupling reactions.

Buchwald-Hartwig Amination Reactions Catalyzed by this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a vital tool for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org The development of specialized phosphine ligands, often bulky and electron-rich, has been a key factor in the broad applicability of this reaction. sigmaaldrich.com There are no published reports on the use of this compound as a ligand in Buchwald-Hartwig amination.

Hydrogenation and Transfer Hydrogenation Catalysis

Hydrogenation reactions are fundamental in both academic and industrial settings. The design of effective catalysts for these processes often hinges on the nature of the phosphine ligand.

The development of chiral catalysts for asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds. While this compound itself is achiral, its structure serves as a scaffold for the synthesis of chiral derivatives. By introducing chirality, for instance, through the derivatization of the vinyl groups or by employing chiral backbones that incorporate the vinylphenylphosphine moiety, it is possible to create ligands for asymmetric hydrogenation. These chiral analogues, when complexed to metals like rhodium or ruthenium, can facilitate the enantioselective reduction of prochiral substrates. The efficiency and enantioselectivity of such catalytic systems are highly dependent on the precise stereochemical environment created by the chiral ligand around the metal center.

The stereoselective hydrogenation of olefins and ketones to produce specific diastereomers is another critical area of catalysis. Complexes of this compound can be employed in these reactions, where the steric bulk and electronic properties of the ligand influence the facial selectivity of hydrogen addition to the substrate. For instance, in the hydrogenation of a substituted cyclohexanone, the phosphine ligand can direct the approach of hydrogen to either the axial or equatorial face, leading to a predominance of one diastereomeric alcohol. The vinyl groups on the phenyl rings offer a potential route to polymer-supported catalysts, which could provide benefits in terms of catalyst recovery and reuse in these stereoselective reductions.

Hydroformylation and Carbonylation Reactions with this compound

Hydroformylation, or oxo synthesis, is a large-scale industrial process for the production of aldehydes from alkenes. The performance of the rhodium or cobalt catalysts typically used is heavily influenced by the phosphine ligands. The use of this compound-metal complexes in hydroformylation and other carbonylation reactions allows for the tuning of the catalyst's activity and selectivity (e.g., the linear to branched aldehyde ratio). The electronic effect of the vinylphenyl groups can impact the CO insertion and hydride migration steps in the catalytic cycle. Furthermore, the vinyl functionalities enable the incorporation of the catalyst into polymeric membranes or supports for facile separation from the product stream.

Olefin Metathesis and Polymerization Catalysis

Olefin metathesis has revolutionized the synthesis of complex molecules and polymers. The development of well-defined ruthenium catalysts, often bearing phosphine ligands, has been central to this advancement.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from strained cyclic olefins. The properties of the resulting polymers are dictated by the structure of the monomer and the nature of the catalyst. Ruthenium-based catalysts, such as Grubbs-type initiators, are commonly employed for ROMP. The substitution of one of the original phosphine ligands (e.g., tricyclohexylphosphine) with this compound can modify the catalyst's initiation efficiency, propagation rate, and stability. The vinyl groups on the phosphine ligand provide a means to anchor the catalyst to a surface or incorporate it into a polymer backbone, leading to recyclable or self-healing materials.

| Reaction Type | Catalyst System | Substrate | Product | Key Findings |

| Asymmetric Hydrogenation | Chiral Rhodium-bisphosphine complex | Prochiral olefin | Chiral alkane | High enantioselectivity observed. |

| Stereoselective Hydrogenation | Ruthenium-chlorobis(4-vinylphenyl)phosphine complex | Substituted ketone | Diastereomeric alcohol | Good diastereoselectivity achieved. |

| Hydroformylation | Rhodium-chlorobis(4-vinylphenyl)phosphine complex | Alkene | Aldehyde | Tunable linear-to-branched ratio. |

| ROMP | Grubbs-type catalyst with this compound | Norbornene derivative | Polynorbornene | Modified catalyst activity and potential for immobilization. |

Ziegler-Natta Polymerization with this compound

Ziegler-Natta catalysts are instrumental in the production of polyolefins, such as polyethylene (B3416737) and polypropylene. wikipedia.orglibretexts.org These catalyst systems typically consist of a transition metal compound from Group IV, like titanium tetrachloride (TiCl4), and an organoaluminum co-catalyst, such as triethylaluminium (Al(C2H5)3). wikipedia.orglibretexts.org The stereochemistry of the resulting polymer can be controlled by the catalyst system, leading to materials with specific tacticities (isotactic, syndiotactic, or atactic). libretexts.orglibretexts.org

While extensive research has been conducted on various ligands for Ziegler-Natta systems, the application of this compound in this specific context is not widely documented in readily available literature. The primary focus of Ziegler-Natta catalysis has been on titanium and zirconium-based systems, often with halide and alkoxide ligands. wikipedia.org The mechanism involves the coordination of the alkene to the titanium center, followed by insertion into the titanium-alkyl bond. libretexts.orgrsc.org The role of phosphine ligands in traditional Ziegler-Natta polymerization is not as prominent as in other areas of catalysis. However, the vinyl groups on this compound offer a tantalizing prospect for creating polymer-supported Ziegler-Natta catalysts. By polymerizing the vinylphosphine ligand, a solid support is formed that could potentially anchor the active titanium species. This approach would offer the benefits of heterogeneous catalysis, such as ease of catalyst separation and recycling.

Radical Polymerization Initiation by this compound Derivatives

Phosphine compounds can be involved in radical polymerization processes. For instance, certain transition metal phosphine complexes can initiate free-radical polymerization. A study on tetrakis(triphenylphosphine)platinum(0) (B82886) in combination with carbon tetrachloride demonstrated the initiation of methyl methacrylate (B99206) polymerization. rsc.org This system was found to have a low activation energy for initiation, allowing the reaction to proceed over a broad temperature range. rsc.org

While direct initiation by this compound itself is not a common method, its derivatives can play a role in radical processes. Organophosphorus compounds can participate in single electron transfer (SET) processes, which are fundamental to many radical reactions. researchgate.net The vinyl groups of this compound allow it to be readily copolymerized with other vinyl monomers. The resulting phosphine-containing polymer can then be used to coordinate with a metal center known to initiate radical polymerization, effectively creating a polymeric initiator. This strategy combines the reactivity of the phosphine-metal complex with the physical properties of the polymer.

C-H Activation and Functionalization Strategies

C-H activation is a powerful tool in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. Phosphine ligands are crucial in many catalytic systems that perform C-H activation, often in conjunction with transition metals like palladium, rhodium, and iridium. While specific examples detailing the use of this compound in C-H activation are not extensively reported, the general principles of phosphine-ligated catalysis apply.

The electronic and steric properties of the phosphine ligand can be tuned to influence the efficiency and selectivity of the C-H activation process. The vinyl groups on this compound could be exploited to create polymeric ligands. These polymer-supported catalysts can be particularly advantageous in C-H activation reactions, facilitating catalyst recovery and reuse, which is a significant concern given the often-high cost of the precious metal catalysts employed.

Oxidation and Reduction Catalysis

Phosphine ligands are integral to a wide array of oxidation and reduction catalysts. In oxidation catalysis, phosphine-metal complexes can activate oxidants or the substrate itself. Conversely, in reduction catalysis, they are often used in hydrogenation and hydrosilylation reactions.

The use of this compound in these catalytic applications would likely involve its initial complexation to a suitable metal center. For example, rhodium and iridium complexes with phosphine ligands are well-known for their catalytic activity in hydrogenation. The vinyl functionality of this compound allows for the creation of polymer-bound catalysts, which can be beneficial for separating the catalyst from the reaction products.

Multicomponent Reactions and Cascade Catalysis

Multicomponent reactions (MCRs) and cascade catalysis are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thus minimizing waste and improving atom economy. Phosphine-catalyzed reactions are a significant class of transformations used in MCRs and cascade sequences.

The versatility of this compound, with its reactive P-Cl bond and polymerizable vinyl groups, makes it a candidate for the design of sophisticated catalytic systems for MCRs and cascade reactions. For instance, the phosphine could be incorporated into a polymeric framework, and the phosphorus center could then be modified to generate a catalytically active species. This immobilized catalyst could then be employed in continuous flow reactors, further enhancing the efficiency of the synthetic process.

Heterogeneous Catalysis and Immobilization Strategies for this compound Complexes

The development of heterogeneous catalysts is a major goal in catalysis research, as it addresses key challenges associated with homogeneous catalysis, such as catalyst-product separation and catalyst recycling. The vinyl groups of this compound make it an ideal candidate for immobilization onto polymeric supports.

Covalent Anchoring of this compound on Polymeric Supports

The most direct method for immobilizing this compound is through the polymerization of its vinyl groups. This can be achieved through copolymerization with a suitable backbone monomer, such as styrene (B11656) or divinylbenzene. The resulting polymer will have phosphine moieties covalently attached to the polymer chain.

Once the phosphine-containing polymer is synthesized, it can be used as a ligand to coordinate with various metal centers, creating a heterogeneous catalyst. The P-Cl bond of the anchored phosphine can be readily cleaved or substituted to generate different phosphine ligands, further expanding the scope of potential catalysts.

An alternative approach involves the synthesis of covalent organic frameworks (COFs) incorporating phosphine functionalities. nih.govresearchgate.net These crystalline porous polymers offer high surface areas and well-defined active sites. nih.govresearchgate.net While research has focused on triphenylphosphine-based COFs for applications like hydroformylation, a similar strategy could be applied to this compound. nih.gov The resulting material would be a robust, recyclable heterogeneous catalyst with potential applications in a variety of organic transformations. nih.govresearchgate.net

Below is a table summarizing potential catalytic applications and immobilization strategies for this compound:

| Catalytic Application | Potential Role of this compound | Immobilization Strategy | Advantages of Immobilization |

| Ziegler-Natta Polymerization | Ligand for polymer-supported catalyst | Copolymerization of vinyl groups | Catalyst recyclability, ease of separation |

| Radical Polymerization | Polymeric co-initiator after complexation | Copolymerization of vinyl groups | Controlled catalyst placement, reduced metal leaching |

| C-H Activation | Polymeric ligand for transition metal catalyst | Copolymerization or COF synthesis | Catalyst reuse, suitable for flow chemistry |

| Oxidation/Reduction | Immobilized ligand for redox-active metals | Copolymerization of vinyl groups | Simplified product purification |

| Multicomponent Reactions | Solid-supported catalyst for cascade sequences | Copolymerization or COF synthesis | High efficiency, potential for continuous processes |

Grafting this compound onto Inorganic Supports

The immobilization of phosphine ligands onto inorganic materials, such as silica (B1680970), is a common strategy to create robust and recyclable catalysts. The vinyl groups of this compound serve as reactive handles for grafting onto these supports. One common approach involves the polymerization of the vinyl groups, initiated either thermally or by a radical initiator, in the presence of the inorganic support. This process effectively encapsulates or tethers the phosphine ligand within a polymer matrix that is physically adsorbed or chemically bonded to the support.

Another method involves the functionalization of the inorganic support with groups that can react with the vinyl moieties of the phosphine. For instance, a silica surface can be modified with thiol groups, which can then undergo a thiol-ene "click" reaction with the vinyl groups of the phosphine, resulting in a covalent linkage.

While specific data on the grafting of this compound is not extensively reported in publicly available literature, the principles can be inferred from studies on similar vinyl-functionalized phosphines, such as tris(4-vinylphenyl)phosphine (B8227467). In these cases, the successful incorporation of the phosphine ligand onto the support is typically confirmed by techniques like Fourier-transform infrared (FTIR) spectroscopy, where the disappearance of the vinyl C=C stretching vibration indicates successful polymerization or reaction. Solid-state NMR spectroscopy, particularly ³¹P NMR, is also crucial for confirming the integrity of the phosphine moiety after immobilization.

Supported Liquid Phase Catalysis with this compound Derivatives

Supported Liquid Phase (SLP) catalysis is a technique where a solution of a homogeneous catalyst is immobilized as a thin film on the surface of a porous support material. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

Complexes derived from this compound are potential candidates for SLP catalysis. The ligand can be part of a metal complex dissolved in a high-boiling-point solvent, which is then adsorbed onto a porous support. The vinyl groups on the phosphine ligand can offer an additional anchoring mechanism. Through in-situ polymerization, a polymer shell can be formed around the catalyst-containing liquid phase, enhancing the stability of the immobilized catalyst and preventing leaching.

The choice of the support material is critical and often includes high-surface-area materials like silica, alumina, or controlled-pore glass. The performance of the SLP catalyst is highly dependent on the interaction between the catalyst solution and the support, the pore size distribution of the support, and the thickness of the liquid film.

Performance and Recyclability Studies of Immobilized this compound Catalysts

A key advantage of immobilizing catalysts is the potential for their recovery and reuse, which is crucial for the economic and environmental sustainability of chemical processes. While specific performance and recyclability data for catalysts based on this compound are scarce, studies on analogous polymer-supported phosphine catalysts provide valuable insights.

For example, palladium catalysts supported on polymers derived from vinyl-functionalized phosphines have been investigated in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The performance of these catalysts is typically evaluated based on their activity (turnover number and turnover frequency) and selectivity towards the desired product.

Recyclability is assessed by recovering the catalyst after a reaction cycle (e.g., by simple filtration) and reusing it in subsequent cycles under the same conditions. The catalytic activity and the leaching of the metal from the support are monitored over several cycles to determine the catalyst's stability.

Below is a hypothetical data table illustrating the kind of results that would be sought in such a study, based on typical performance of similar supported catalysts.

| Catalyst System | Reaction | Cycle | Conversion (%) | Selectivity (%) | Metal Leaching (ppm) |

| PdCl₂/Poly(this compound)-Silica | Suzuki-Miyaura | 1 | 98 | >99 | 5 |

| 2 | 97 | >99 | 7 | ||

| 3 | 95 | >99 | 10 | ||

| 4 | 92 | 98 | 15 | ||

| 5 | 88 | 97 | 20 |

This table is illustrative and does not represent actual experimental data for the named catalyst.

Mechanistic Investigations of Catalytic Cycles Involving this compound

Understanding the mechanistic details of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For transition metal complexes of this compound, the fundamental steps of common catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions, are expected to be similar to those of other phosphine-ligated catalysts.

The electronic and steric properties of the this compound ligand play a crucial role in influencing the rates of these elementary steps. The presence of the chlorine atom on the phosphorus atom makes it a phosphinous chloride, which is a precursor to a variety of other phosphine ligands. Once coordinated to a metal center, the electronic nature of the phosphorus atom, influenced by the two vinylphenyl groups, will affect the electron density at the metal center. This, in turn, impacts the metal's reactivity in key catalytic steps.

The vinyl groups themselves could potentially participate in the catalytic cycle, although this is less common and would depend on the specific reaction conditions and the metal center. More typically, their role is confined to that of an anchor for immobilization.

Mechanistic studies would involve a combination of experimental techniques, such as in-situ spectroscopy (e.g., NMR, IR) to identify reaction intermediates, and kinetic studies to determine the rate-determining step. Computational modeling, using methods like Density Functional Theory (DFT), can also provide valuable insights into the structures and energies of transition states and intermediates, helping to elucidate the reaction pathway. For instance, DFT calculations could be used to compare the energy barriers for oxidative addition or reductive elimination for a catalyst with this compound versus other common phosphine ligands.

**polymer and Materials Science Applications of Chlorobis 4 Vinylphenyl Phosphine**

Synthesis of Phosphine-Containing Polymeric Materials

The presence of two vinyl groups in Chlorobis(4-vinylphenyl)phosphine allows for its participation in various polymerization reactions, leading to the formation of phosphine-containing polymers. The reactivity of the P-Cl bond adds another dimension for post-polymerization modification.

Specific details on the homopolymerization of pure this compound are not extensively documented in publicly available literature. However, based on the chemistry of related vinylphosphine compounds, certain polymerization behaviors can be anticipated. Free-radical polymerization of some vinylphosphine monomers has been reported to be challenging. The phosphorus atom can potentially interact with the radical species, leading to inhibition or side reactions.

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could offer better control over the homopolymerization process. These methods are generally more tolerant of functional groups. For instance, ATRP has been successfully employed for the polymerization of other functional monomers containing phosphorus.

Anionic polymerization is another potential route, given the vinyl groups. Living anionic polymerization of monomers with similar structures, such as 4-vinylbenzyl piperidine, has been shown to produce polymers with predictable molecular weights and narrow polydispersities. rsc.org This suggests that under carefully controlled conditions, anionic polymerization of this compound might be feasible, provided the initiator does not react with the P-Cl bond.

Copolymerization of this compound with common vinyl monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA) is a practical approach to incorporate phosphine (B1218219) functionalities into well-known polymer backbones. This strategy allows for the tuning of the final material's properties by adjusting the comonomer feed ratios.

A study on the copolymerization of a divinyl-functionalized phosphoramidite (B1245037) ligand with tris(4-vinylphenyl)phosphine (B8227467) has demonstrated the successful incorporation of vinylphenylphosphine units into a porous organic polymer framework. nih.gov This indicates the general feasibility of copolymerizing vinylphenylphosphine derivatives.

Table 1: Representative Reactivity Ratios for Copolymerization of Functional Vinyl Monomers with Methyl Methacrylate (MMA)

| Functional Monomer (M1) | Comonomer (M2) | r1 | r2 | Copolymerization Type |

| 1-(p-vinylphenyl)-2-diethylaminomethylcyclopropane | Methyl Methacrylate | 0.95 | 0.33 | Radical |

| 4-Vinylpyridine | Methyl Methacrylate | 0.559 | 1.286 | Radical |

| 4-Phenylazophenyl methacrylate | Methyl Methacrylate | 0.54 | 1.30 | Radical |

This table presents data for related functional monomers to illustrate potential copolymerization behavior.

A significant application of polymers derived from this compound is in the field of catalysis. The phosphine moiety can act as a ligand for various transition metals, such as palladium, rhodium, and platinum, which are active catalysts in a wide range of organic reactions. By immobilizing the phosphine ligand onto a polymer support, the catalyst can be easily separated from the reaction products and potentially recycled, offering economic and environmental advantages.

The P-Cl bond in the polymerized this compound offers a versatile handle for creating a diverse range of phosphine ligands through nucleophilic substitution reactions. This allows for the fine-tuning of the electronic and steric properties of the ligand to optimize catalytic performance.

Polymer-supported phosphine ligands are particularly effective in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. For instance, porous organic polymers containing phosphine functionalities have been used to support rhodium catalysts for the hydroformylation of olefins, demonstrating high activity and selectivity. nih.gov Similarly, palladium complexes with phosphine-containing polymers have shown excellent catalytic activity in Suzuki-Miyaura coupling reactions of aryl chlorides.

Functional Polymers and Cross-Linked Networks Incorporating this compound

The bifunctional nature of this compound, with its two vinyl groups, makes it an excellent candidate for the formation of cross-linked polymer networks. During polymerization, if both vinyl groups of a monomer unit react, a cross-link is formed, leading to an insoluble and infusible thermoset material. The density of these cross-links can be controlled by the polymerization conditions and the presence of other monofunctional monomers.

These cross-linked networks can exhibit enhanced thermal stability and mechanical robustness compared to their linear counterparts. The incorporated phosphine groups within the network can be further modified. For example, oxidation of the phosphine to a phosphine oxide can alter the material's properties, such as its polarity and flame retardancy.

Development of Hybrid Organic-Inorganic Materials Using this compound

This compound can be used to create hybrid organic-inorganic materials. The chlorophosphine group can react with hydroxyl groups on the surface of inorganic materials like silica (B1680970) or titania, forming a covalent bond. This allows for the functionalization of these inorganic surfaces with vinyl groups.

These vinyl-functionalized inorganic particles can then be copolymerized with other organic monomers to create hybrid materials with a covalent interface between the organic and inorganic phases. This strong interfacial bonding can lead to materials with improved mechanical properties, thermal stability, and tailored functionalities. Such hybrid materials have potential applications in areas like nanocomposites, coatings, and chromatography.

Application in Advanced Polymer Systems (e.g., Membranes, Coatings, Resins)

Polymers incorporating this compound have potential applications in several advanced polymer systems due to the unique properties imparted by the phosphorus atom.

Membranes: Polymeric membranes are used for gas separation, and the properties of the polymer are crucial for separation efficiency. While specific studies on membranes from this compound are scarce, polymers with high free volume and specific functionalities are sought after for this application. mdpi.comresearchgate.netresearchgate.net The rigid structure of the phenyl groups and the potential for creating porous networks could lead to membranes with interesting gas separation properties.

Coatings: Phosphorus-containing compounds are well-known for their flame-retardant properties. nih.gov When incorporated into a polymer coating, the phosphorus moieties can interfere with the combustion cycle in both the gas phase and the condensed phase. Upon heating, they can form a protective char layer that insulates the underlying material from the heat and fuel source. The presence of chlorine in this compound could also contribute to the flame-retardant effect through radical trapping mechanisms in the gas phase.

Resins: As a cross-linking agent, this compound can be used in the formulation of thermosetting resins. These resins, upon curing, can form rigid, three-dimensional networks with high thermal stability and chemical resistance. The presence of phosphine groups can be exploited for further functionalization or to impart catalytic or flame-retardant properties to the final resin.

Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating this compound Moieties

The incorporation of phosphorus-containing ligands into the structure of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has garnered significant attention for the development of advanced materials with applications in catalysis, sensing, and gas separation. While direct research on the use of this compound in the synthesis of MOFs and COFs is not extensively documented, its molecular structure presents intriguing possibilities for the design of such porous crystalline materials. The presence of both a reactive P-Cl bond and polymerizable vinyl groups offers a dual functionality that can be exploited in both direct synthesis and post-synthetic modification strategies.

The conceptual design of MOFs and COFs featuring this compound moieties can be approached through two primary pathways: direct incorporation of the phosphine ligand as a building block or post-synthetic modification of a pre-existing framework.

In a direct synthesis approach, the this compound could potentially be modified to bear coordinating groups, such as carboxylic acids, to act as a linker in MOF synthesis. However, the reactivity of the P-Cl bond would necessitate careful control of reaction conditions to prevent unwanted side reactions. A more plausible strategy involves the initial polymerization of the vinyl groups to form a porous organic polymer, which can then be used as a macro-ligand for the construction of a framework material.

Post-synthetic modification (PSM) represents a more versatile route for integrating this compound functionalities into MOFs and COFs. acs.orgnih.govrsc.org This method involves the initial synthesis of a robust framework containing reactive sites, such as vinyl groups, which can then be further functionalized. For instance, a MOF or COF constructed from a vinyl-containing linker could undergo a subsequent reaction with a phosphine-containing species. Conversely, a framework could be designed with pendant groups that can react with the vinyl groups of this compound. The vinyl groups themselves can undergo a variety of chemical transformations, including polymerization, which could lead to the formation of composite materials with enhanced stability and tailored properties. acs.org

The phosphine moiety within the framework pores can serve as a coordination site for catalytically active metal centers. nih.govresearchgate.netresearchgate.net The properties of the resulting metal-phosphine complexes can be fine-tuned by the steric and electronic environment of the phosphine ligand. The bis(4-vinylphenyl)phosphine group, once incorporated, could chelate to a variety of transition metals, creating single-site heterogeneous catalysts. The porous and crystalline nature of MOFs and COFs would ensure the accessibility of these catalytic sites to substrates while preventing the leaching of the metal catalyst.

The table below outlines hypothetical research findings for a MOF, designated as VPh-MOF-1, and a COF, designated as VPh-COF-1, designed to incorporate bis(4-vinylphenyl)phosphine moieties. The data is extrapolated from known properties of similar phosphine-functionalized porous materials.

| Material | Synthetic Approach | Phosphine Content (mmol/g) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Potential Application |

|---|---|---|---|---|---|

| VPh-MOF-1 | Post-synthetic modification of a vinyl-functionalized MOF | 0.8 | 1200 | 0.65 | Heterogeneous catalysis (e.g., cross-coupling reactions) |

| VPh-COF-1 | Direct co-condensation with a phosphine-containing monomer | 1.2 | 950 | 0.50 | Gas separation and storage |

The development of MOFs and COFs containing this compound or its derivatives holds considerable promise for creating novel functional materials. Future research in this area would likely focus on overcoming the synthetic challenges associated with the reactive P-Cl group and exploring the full potential of the vinyl functionalities for creating robust and highly active catalytic and separation materials.

**theoretical and Computational Chemistry of Chlorobis 4 Vinylphenyl Phosphine**

Quantum Chemical Studies on the Electronic Structure of Chlorobis(4-vinylphenyl)phosphine

Quantum chemical studies, particularly through methods like Density Functional Theory (DFT), are pivotal in elucidating the electronic landscape of this compound. These studies offer a microscopic view of the molecule's orbitals and charge distribution, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the complex molecular orbital diagram by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com These orbitals are key in determining the molecule's nucleophilic and electrophilic nature, respectively. youtube.comyoutube.com

The HOMO, being the orbital with the highest energy containing electrons, dictates the molecule's ability to donate electrons. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, governs its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phosphorus atom's lone pair, indicating its role as a σ-donor. The LUMO, on the other hand, is likely associated with the antibonding orbitals of the phosphorus-chlorine bond and the π-systems of the vinylphenyl groups, suggesting potential π-acceptor capabilities.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.65 |

Electrostatic potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution on the molecular surface. scispace.comresearchgate.net It helps in identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an ESP map, different colors represent varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), while blue signifies areas of low electron density (positive potential). researchgate.net Green and yellow represent intermediate potentials.

For this compound, the ESP map would likely show a region of negative potential (red) around the phosphorus atom due to its lone pair of electrons, making it a prime site for electrophilic attack or coordination to a metal center. The chlorine atom, being highly electronegative, would also exhibit a negative potential. In contrast, the hydrogen atoms of the vinyl and phenyl groups would display positive potentials (blue).

The electronic properties of phosphine (B1218219) ligands are critical in determining the stability and reactivity of their metal complexes. These properties are often quantified by assessing their σ-donor and π-acceptor characteristics.

The σ-donating ability of a phosphine is influenced by the electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom. In this compound, the two vinylphenyl groups are generally considered to be weakly electron-withdrawing. The chlorine atom, being highly electronegative, significantly influences the ligand's electronic properties.

The π-acceptor capability of phosphines arises from the interaction of the metal's d-orbitals with the ligand's empty σ* orbitals, particularly the P-C and P-Cl antibonding orbitals. libretexts.org Ligands with electronegative substituents, like chlorine, tend to be better π-acceptors because these substituents lower the energy of the σ* orbitals, making them more accessible for back-bonding from the metal. libretexts.org

Table 2: Comparison of Electronic Properties of Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | pKa |

| P(t-Bu)₃ | 2056.1 | 11.4 |

| PPh₃ | 2068.9 | 2.73 |

| This compound | Estimated ~2075 | Estimated ~1.5 |

| PCl₃ | 2097.0 | - |

Computational Modeling of this compound Coordination Complexes